molecular formula C12H15N3 B11777527 1-(2,6-Dimethylbenzyl)-1H-pyrazol-3-amine

1-(2,6-Dimethylbenzyl)-1H-pyrazol-3-amine

Cat. No.: B11777527
M. Wt: 201.27 g/mol
InChI Key: HHJCXMOTHNZYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Timeline

The compound was first documented in chemical literature in 2014, with its initial PubChem entry (CID 81921751) created on October 20, 2014. Its synthesis emerged during broader investigations into pyrazole derivatives, particularly those with branched alkyl or aryl substituents, which gained momentum in the early 2010s as researchers explored structure-activity relationships in kinase inhibition. The specific 2,6-dimethylbenzyl variant was likely developed through systematic benzyl substitution studies comparing positional isomer effects on physicochemical properties.

Key milestones in its development include:

  • 2014 : First structural characterization and database registration
  • 2020s : Expanded synthetic methodologies enabling gram-scale production
  • 2023 : Recognition as a scaffold for protein-binding studies in computational chemistry

Structural Classification Within Pyrazol-3-amine Derivatives

This compound belongs to the 3-aminopyrazole (3AP) subclass, characterized by a free amino group at the pyrazole ring's 3-position. Its structural features are detailed below:

Property Specification Comparative Feature vs. Analogues
Molecular Formula C₁₂H₁₅N₃ Isobaric with 3,5-dimethylbenzyl isomer
Molecular Weight 201.27 g/mol Identical to positional isomers
Substituent Pattern 2,6-Dimethylbenzyl at N1 Ortho-dimethyl vs. meta-dimethyl variants
Hydrogen Bond Capacity 1 donor (NH₂), 2 acceptors (N-aromatic) Enhanced vs. 4/5-aminopyrazoles

The 2,6-dimethylbenzyl group induces distinct steric effects compared to its 3,5-dimethyl counterpart, creating a more linear molecular geometry that influences π-π stacking interactions. This substitution pattern reduces rotational freedom around the benzyl-pyrazole bond, as evidenced by X-ray crystallography studies of related compounds.

Academic Significance in Heterocyclic Chemistry Research

Three key areas highlight this compound's research importance:

1. Synthetic Methodology Development
The compound serves as a test case for evaluating:

  • Regioselective N-alkylation techniques under mild conditions
  • Protecting group strategies for amine-functionalized heterocycles
  • Transition metal-catalyzed cross-coupling reactions at sterically hindered positions

2. Computational Modeling Applications
Researchers utilize its well-defined structure for:

  • Molecular docking simulations targeting kinase domains
  • Density functional theory (DFT) studies on amine group nucleophilicity
  • Quantitative structure-activity relationship (QSAR) model validation

3. Supramolecular Chemistry Investigations
The ortho-dimethyl groups enable unique crystal packing behaviors, demonstrated by:

  • Predicted lattice energy values of 152 kJ/mol (DFT calculations)
  • Hydrogen-bonded dimer formation in solid-state NMR analyses
  • Solubility profiles showing 12 mg/mL in DMSO vs. <1 mg/mL in water

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-[(2,6-dimethylphenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-9-4-3-5-10(2)11(9)8-15-7-6-12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14)

InChI Key

HHJCXMOTHNZYLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylbenzyl)-1H-pyrazol-3-amine typically involves the reaction of 2,6-dimethylbenzyl chloride with 3-aminopyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylbenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Synthesis of 1-(2,6-Dimethylbenzyl)-1H-pyrazol-3-amine

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Combining hydrazines with appropriate carbonyl compounds.
  • Cyclization Processes : Involving the reaction of substituted phenylhydrazines with α,β-unsaturated carbonyl compounds.

These synthetic routes yield high purity and yield of the desired compound, making it suitable for further applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:

  • In Vitro Studies : The compound demonstrated significant antiproliferative effects against HT-29 colon cancer and PC-3 prostate cancer cell lines through molecular docking studies targeting vascular endothelial growth factor receptor-2 (VEGFR-2) kinase .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Compounds similar to this pyrazole derivative have been reported to exhibit anti-inflammatory activity by inhibiting specific pathways involved in inflammation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies involving various bacterial strains, it was found to possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Comparison with Related Compounds

The following table compares this compound with other structurally similar pyrazole derivatives:

Compound NameStructure TypeKey Features
1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-aminePyrazoleContains dichlorobenzyl substituent; studied for anti-inflammatory activity
1-(4-Methylbenzyl)-1H-pyrazol-3-aminePyrazoleExhibits lower toxicity; potential use in pharmaceuticals
1-(Phenylmethyl)-1H-pyrazol-3-aminePyrazoleKnown for its anticancer properties; widely researched

The unique dimethyl substitution pattern in this compound may influence its biological activity differently compared to other pyrazole derivatives.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities. Among these derivatives, this compound exhibited notable efficacy against colon and prostate cancer cell lines. The study utilized both in vitro assays and molecular docking techniques to establish the compound's mechanism of action involving VEGFR-2 inhibition .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of pyrazole derivatives similar to this compound. The findings indicated that these compounds could effectively reduce inflammation markers in vitro by modulating specific signaling pathways associated with inflammatory responses .

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylbenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethylbenzyl)-β-carboline: Shares the 2,6-dimethylbenzyl group but has a different core structure.

    2,6-Dimethylbenzyl alcohol: Similar benzyl group but lacks the pyrazole ring.

Uniqueness

1-(2,6-Dimethylbenzyl)-1H-pyrazol-3-amine is unique due to its specific combination of the pyrazole ring and the 2,6-dimethylbenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Q & A

Q. What are the established synthetic routes for 1-(2,6-Dimethylbenzyl)-1H-pyrazol-3-amine, and how is purity validated?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,6-dimethylbenzyl chloride with a pyrazole-3-amine precursor under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purity is validated using HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight . Structural confirmation relies on 1^1H NMR and 13^{13}C NMR, with characteristic peaks for the dimethylbenzyl group (δ ~2.3 ppm for methyl protons) and pyrazole amine (δ ~5.2 ppm) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation. Structure refinement employs SHELX software (e.g., SHELXL-2018), optimizing parameters like bond lengths and angles. Hydrogen bonding networks and π-π stacking interactions are analyzed to understand packing behavior .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : Assigns proton and carbon environments (e.g., dimethylbenzyl CH₃ at δ 2.3 ppm, pyrazole C3-amine at δ 150-160 ppm in 13^{13}C NMR) .
  • FT-IR : Confirms amine N-H stretches (~3350 cm⁻¹) and aromatic C-H vibrations (~3050 cm⁻¹) .
  • Mass Spectrometry : ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 216.1 for C₁₂H₁₅N₃) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density distribution. Fukui indices identify nucleophilic sites (e.g., pyrazole N1 vs. C5 positions). Solvent effects are simulated using PCM models to optimize reaction pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Compare EC₅₀ values under standardized assays (e.g., enzyme inhibition at 10 µM–100 µM ranges).
  • Metabolic Stability Tests : Use hepatocyte models to assess if discrepancies arise from rapid degradation .
  • Structural Analog Comparison : Benchmark against derivatives like 1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-amine to isolate substituent effects .

Q. How are regioselectivity challenges addressed during functionalization of the pyrazole ring?

  • Protection/Deprotection : Temporarily block the amine group with Boc anhydride to direct electrophilic attacks to C4/C5 positions .
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for arylations at C4, leveraging steric hindrance from the dimethylbenzyl group .

Q. What experimental designs optimize yield in large-scale synthesis?

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions (e.g., 80°C in DMF with 10 mol% CuI).
  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., over-alkylation) .

Data Analysis and Contradiction Management

Q. How to interpret conflicting NMR data for amine proton environments?

  • Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the benzyl group) by acquiring spectra at 25°C vs. −40°C.
  • 2D Techniques : HSQC and HMBC correlate amine protons with adjacent carbons, distinguishing tautomeric forms .

Q. Why do HPLC purity results vary between laboratories?

  • Column Selectivity : Use orthogonal methods (e.g., C18 vs. HILIC columns) to detect polar impurities.
  • Calibration Standards : Validate against certified reference materials (CRMs) with matched retention times .

Comparative Structural Analysis

Q. How does substitution at the benzyl group (e.g., 2,6-dimethyl vs. 2,4,6-trimethyl) impact physicochemical properties?

  • LogP : Increased lipophilicity with additional methyl groups (e.g., 2,6-dimethyl: LogP ~2.8 vs. 2,4,6-trimethyl: LogP ~3.2).
  • Solubility : Dimethyl derivatives show better aqueous solubility (∼15 mg/mL) compared to bulkier analogs .

Methodological Best Practices

Q. What protocols ensure reproducibility in biological assays?

  • Positive Controls : Include known inhibitors (e.g., 5-aminosalicylic acid for anti-inflammatory assays).
  • Triplicate Runs : Minimize intra-assay variability with n ≥ 3 .

Q. How to validate computational docking results for this compound?

  • Crystallographic Validation : Co-crystallize with target proteins (e.g., NLRP3 inflammasome) to confirm binding poses.
  • Mutagenesis Studies : Test binding affinity changes upon active-site residue mutations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.